7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including 7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE, typically involves the cyclocondensation of hydrazine with carbonyl compounds . The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid, with the reaction being carried out at reflux temperature .
Industrial Production Methods
Industrial production of pyrazole derivatives may employ green synthesis techniques, including microwave-assisted synthesis, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of bioactive molecules.
Biology: Exhibits significant antileishmanial and antimalarial activities.
Medicine: Potential pharmacophore for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and coordination compounds.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules in parasites, thereby exhibiting antileishmanial and antimalarial activities . The molecular docking studies have revealed its binding affinity to the active sites of these enzymes .
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-1H-PYRAZOL-4-YL derivatives: Known for their diverse biological activities.
Indole derivatives: Exhibit a wide range of pharmacological properties, including antiviral and anticancer activities.
Thiadiazole derivatives: Known for their antimicrobial properties.
Uniqueness
7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-N~6~-(2-METHYLPHENYL)-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its potent antileishmanial and antimalarial activities, making it a promising candidate for the development of new therapeutic agents .
Properties
Molecular Formula |
C19H23N7O |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-(1,3-dimethylpyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H23N7O/c1-11-7-5-6-8-15(11)23-18(27)16-13(3)22-19-20-10-21-26(19)17(16)14-9-25(4)24-12(14)2/h5-10,13,16-17H,1-4H3,(H,23,27)(H,20,21,22) |
InChI Key |
SGRFVIXPKCOOOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CN(N=C3C)C)C(=O)NC4=CC=CC=C4C |
Origin of Product |
United States |
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